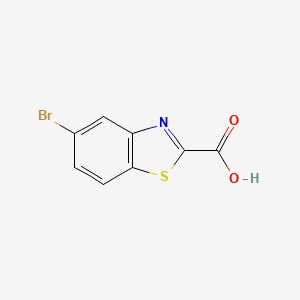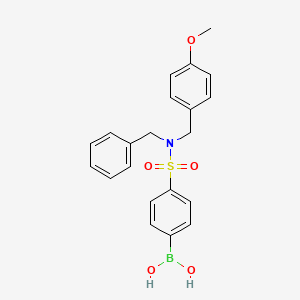
Acide (4-(N-Benzyl-N-(4-méthoxybenzyl)sulfamoyl)phényl)boronique
Vue d'ensemble
Description
“4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid” is a chemical compound with the CAS Number: 913835-95-7 . It has a molecular weight of 411.29 . The IUPAC name for this compound is 4- { [benzyl (4-methoxybenzyl)amino]sulfonyl}phenylboronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H22BNO5S/c1-28-20-11-7-18(8-12-20)16-23(15-17-5-3-2-4-6-17)29(26,27)21-13-9-19(10-14-21)22(24)25/h2-14,24-25H,15-16H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 411.29 . The compound is likely to be a solid at room temperature .Applications De Recherche Scientifique
Synthèse Organique
Acide (4-(N-Benzyl-N-(4-méthoxybenzyl)sulfamoyl)phényl)boronique: est un dérivé de l'acide phénylboronique, qui est couramment utilisé en synthèse organique . Son groupe acide boronique est essentiel dans les réactions de couplage de Suzuki-Miyaura, un type de réaction de couplage croisé qui permet la formation de liaisons carbone-carbone. Cette réaction est essentielle dans la synthèse de molécules organiques complexes, y compris les produits pharmaceutiques et les polymères.
Développement de Capteurs
La partie acide boronique peut agir comme un récepteur pour les diols et les glucides, permettant au composé de fonctionner comme un capteur . Cette application est particulièrement pertinente dans la détection des sucres et peut être utilisée dans le développement d'outils diagnostiques pour des pathologies comme le diabète, où la surveillance des niveaux de sucre est cruciale.
Recherche sur le Cancer
Les acides boroniques ont été étudiés pour leur potentiel dans la capture neutronique thérapeutique du cancer . Cette thérapie implique que le composé capture les neutrons thermiques, qui libèrent ensuite des particules alpha pour détruire les cellules cancéreuses. La spécificité des acides boroniques pour les cellules cancéreuses par rapport aux cellules saines peut être améliorée en attachant des entités de ciblage à l'acide boronique.
Agents Antimicrobiens
Le groupe sulfamoyle dans l'This compound suggère des propriétés antimicrobiennes potentielles . La recherche sur les dérivés de l'acide boronique en tant qu'inhibiteurs de la bêta-lactamase s'est avérée prometteuse, indiquant que ce composé pourrait faire partie de nouveaux traitements contre les souches bactériennes résistantes.
Inhibition Enzymatiqu
En tant qu'inhibiteur enzymatique, ce composé pourrait interférer avec les processus enzymatiques essentiels à la survie des agents pathogènes ou des cellules cancéreuses . Sa capacité à se lier aux sites actifs des enzymes peut être exploitée pour concevoir des inhibiteurs plus sélectifs et puissants.
Science des Matériaux
En science des matériaux, le groupe acide boronique du composé peut être utilisé pour modifier des surfaces ou créer des polymères aux propriétés spécifiques . Par exemple, il peut être incorporé dans des polymères de type N pour des cellules solaires tout-polymères, contribuant ainsi au développement des technologies d'énergie renouvelable .
Synthèse Chimique
Ce composé peut servir de bloc de construction dans la synthèse d'une large gamme de produits chimiques . Ses groupes réactifs en font un réactif polyvalent pour la construction de molécules aux structures complexes, qui peuvent avoir des applications dans diverses industries, de la pharmaceutique à la chimie de spécialité.
Bioconjugaison et Marquage
Le groupe acide boronique peut former des complexes stables avec les diols, ce qui est utile dans la bioconjugaison et le marquage des protéines et des surfaces cellulaires . Cette application est importante en recherche biologique, où le suivi et l'étude des biomolécules sont essentiels.
Safety and Hazards
The compound has associated hazard statements H315-H319-H335 . These indicate that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound (4-(N-Benzyl-N-(4-methoxybenzyl)sulfamoyl)phenyl)boronic acid likely participates in Suzuki-Miyaura (SM) coupling reactions . In these reactions, the boronic acid acts as a source of a phenyl group. The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that boronic acids are involved in carbon-carbon bond-forming reactions, such as the suzuki-miyaura coupling, which is a key reaction in organic synthesis .
Pharmacokinetics
It’s known that the success of suzuki-miyaura coupling reactions, in which boronic acids are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Result of Action
In the context of suzuki-miyaura coupling reactions, the result of the action of boronic acids is the formation of a new carbon-carbon bond .
Action Environment
It’s known that the success of suzuki-miyaura coupling reactions, in which boronic acids are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction conditions can significantly influence the action of the compound.
Propriétés
IUPAC Name |
[4-[benzyl-[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BNO5S/c1-28-20-11-7-18(8-12-20)16-23(15-17-5-3-2-4-6-17)29(26,27)21-13-9-19(10-14-21)22(24)25/h2-14,24-25H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYLYENGQVBOPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=C(C=C3)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657169 | |
| Record name | (4-{Benzyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913835-95-7 | |
| Record name | B-[4-[[[(4-Methoxyphenyl)methyl](phenylmethyl)amino]sulfonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-{Benzyl[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4-Chlorophenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1519735.png)
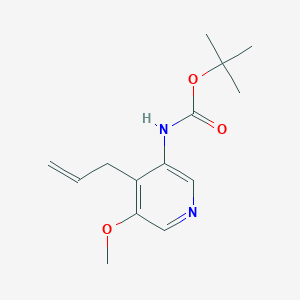
![4-{4-[2-(Pyrrolidin-1-yl)ethyl]piperazine-1-sulfonyl}benzoic acid](/img/structure/B1519737.png)
![2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid](/img/structure/B1519738.png)
![(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B1519739.png)


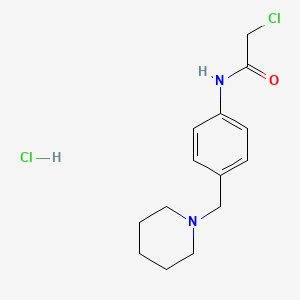
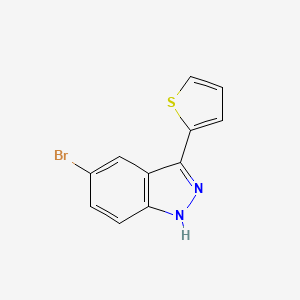

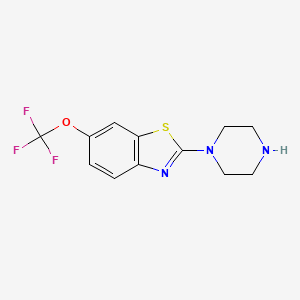
![3-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1519755.png)
